molecular formula C22H21FN2O3S B2630457 5-(benzylsulfamoyl)-N-(4-ethylphenyl)-2-fluorobenzamide CAS No. 451506-29-9

5-(benzylsulfamoyl)-N-(4-ethylphenyl)-2-fluorobenzamide

Cat. No. B2630457
CAS RN: 451506-29-9
M. Wt: 412.48
InChI Key: FUMWFXJBLBYFCT-UHFFFAOYSA-N
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Description

5-(Benzylsulfamoyl)-N-(4-ethylphenyl)-2-fluorobenzamide, also known as F93845, is a novel small molecule that has been recently discovered as a potential therapeutic agent for various diseases. This compound has shown promising results in preclinical studies, and its mechanism of action is currently under investigation.

Scientific Research Applications

Microwave Induced Synthesis and Antimicrobial Applications

Fluorobenzamides, particularly those incorporating thiazole and thiazolidine rings, have been synthesized using microwave methods and conventional techniques. These compounds, notably for their inclusion of a fluorine atom in the benzoyl group, demonstrate enhanced antimicrobial activities. The presence of the fluorine atom is crucial for improving antimicrobial effectiveness against various bacterial and fungal strains, suggesting potential applications in developing new antimicrobial agents (Desai, Rajpara, & Joshi, 2013).

PET Imaging and Neurotransmission Studies

Fluorobenzamide derivatives, specifically labeled with fluorine-18, are utilized in positron emission tomography (PET) to study serotonin receptors and serotonergic neurotransmission. These studies are critical for understanding various neurological and psychiatric conditions, demonstrating the compound's application in neuroscience research (Plenevaux et al., 2000).

Crystal Structure Analysis

The crystal structures of N-(arylsulfonyl)-4-fluorobenzamides have been extensively studied, providing valuable insights into their molecular geometry and potential interactions. Such structural analyses are fundamental for the design of new compounds with desired biological or chemical properties, suggesting applications in material science and drug design (Suchetan et al., 2016).

Sensing and Detection Applications

Carbazolone-substituted 2-aminobenzamides have been developed as fluorescent probes for detecting Zn2+ and Cd2+ ions, showcasing "off–on" and "on–off" fluorescent switches. This application is particularly relevant in environmental monitoring and biological research, where sensitive detection of metal ions is critical (Xu et al., 2014).

Corrosion Inhibition

Methoxy-substituted phenylthienyl benzamidines, which share a functional moiety with the specified compound, have been investigated as corrosion inhibitors for carbon steel in hydrochloric acid medium. This research highlights the application of such compounds in protecting metals from corrosion, which is vital in industrial processes and materials science (Fouda et al., 2020).

properties

IUPAC Name

5-(benzylsulfamoyl)-N-(4-ethylphenyl)-2-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21FN2O3S/c1-2-16-8-10-18(11-9-16)25-22(26)20-14-19(12-13-21(20)23)29(27,28)24-15-17-6-4-3-5-7-17/h3-14,24H,2,15H2,1H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUMWFXJBLBYFCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)C2=C(C=CC(=C2)S(=O)(=O)NCC3=CC=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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